molecular formula C14H10ClNO5 B6406881 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261943-59-2

3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6406881
CAS RN: 1261943-59-2
M. Wt: 307.68 g/mol
InChI Key: KWWWUCKTKKKAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% (3-CMP-5-NBA) is a chemical compound that is used for a variety of scientific research applications. It is a white crystalline solid with a molar mass of approximately 239.58 g/mol. This compound is a member of the nitrobenzoic acid family and is a derivative of 4-chloro-2-methoxyphenol. It is soluble in water and ethanol, and is used in the synthesis of other compounds such as 4-chloro-2-methoxy-5-nitrobenzonitrile and 4-chloro-2-methoxy-5-nitrobenzamide.

Mechanism of Action

3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% is a nitrobenzoic acid derivative. It acts as an acid catalyst in the synthesis of other compounds, and as a reagent in organic synthesis. Additionally, 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% can act as a substrate in biochemical assays.
Biochemical and Physiological Effects
3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% has not been studied for its biochemical and physiological effects in humans or animals. Therefore, its effects on the human body are not known.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its solubility in water and ethanol, its low cost, and its availability from most chemical suppliers. However, there are some limitations to using 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments. It is not very stable in the presence of light and air, and it can be easily contaminated with other compounds. Additionally, it can be toxic if ingested, and it can cause irritation to the skin and eyes.

Future Directions

Future research on 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% should focus on its biochemical and physiological effects in humans and animals. Additionally, further research should be done to investigate its potential as a substrate in biochemical assays and its potential use as a catalyst in the synthesis of pharmaceuticals and other compounds. Finally, further research should be done to investigate the stability of 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% in the presence of light and air, and to investigate methods to reduce the risk of contamination.

Synthesis Methods

3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized using a two-step reaction. The first step involves the reaction of 4-chloro-2-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst such as sulfuric acid. The second step involves the reaction of the resulting nitrophenol with sodium nitrite in the presence of a strong base such as sodium hydroxide. The resulting product is 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95%.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 4-chloro-2-methoxy-5-nitrobenzonitrile and 4-chloro-2-methoxy-5-nitrobenzamide. It is also used as a substrate in biochemical assays, and as a reagent in organic synthesis. Additionally, 3-(4-Chloro-2-methoxyphenyl)-5-nitrobenzoic acid, 95% is used as a catalyst in the synthesis of pharmaceuticals and other compounds.

properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(5-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWWUCKTKKKAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691092
Record name 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-59-2
Record name 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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